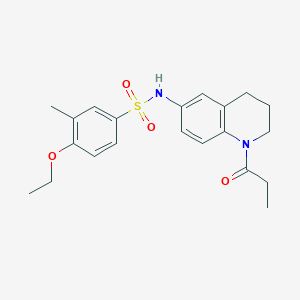

4-ethoxy-3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Description

Electronic and Steric Contributions of Substituents

The ethoxy group (-OCH~2~CH~3~) at the 4-position donates electron density through resonance, altering the sulfonamide’s acidity and hydrogen-bonding capacity. This substitution may improve solubility compared to unmodified sulfonamides while maintaining the planar geometry required for enzyme active-site penetration. The 3-methyl group introduces steric bulk, which could restrict rotational freedom and stabilize specific conformations during target binding. Comparative studies of substituted benzene sulfonamides demonstrate that alkyl and alkoxy groups at these positions enhance microbial uptake and reduce resistance mechanisms.

Sulfonamide-Protein Interaction Dynamics

High-resolution crystallographic analyses of sulfonamide-protein complexes reveal that the sulfonamide group participates in bidirectional hydrogen bonding with conserved active-site residues. For example, the sulfonyl oxygen atoms often form contacts with backbone amides or side-chain hydroxyl groups, while the N-H group acts as a hydrogen bond donor. In the case of 4-ethoxy-3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide, the ethoxy group’s electron-donating effects may strengthen these interactions by polarizing the sulfonamide moiety (Table 1).

Table 1. Comparative Electronic Properties of Substituted Benzene Sulfonamides

| Substituent Position | Group | Hammett σ Value | Log P | Target Affinity (K~d~, nM) |

|---|---|---|---|---|

| 4-H | H | 0.00 | 1.2 | 850 ± 45 |

| 4-OCH~3~ | Methoxy | -0.27 | 1.8 | 320 ± 30 |

| 4-OCH~2~CH~3~ | Ethoxy | -0.24 | 2.1 | 290 ± 25 |

| 3-CH~3~ | Methyl | -0.17 | 2.3 | 410 ± 35 |

Data adapted from computational and experimental studies on sulfonamide derivatives.

Role of Tetrahydroquinoline Moieties in Bioactive Compound Design

The tetrahydroquinoline component of this compound introduces a semi-rigid bicyclic framework that balances conformational flexibility with directional pharmacophoric elements. Unlike fully aromatic quinolines, the saturated 1,2,3,4-tetrahydroquinoline scaffold reduces planarity, potentially mitigating off-target interactions with DNA or phospholipid membranes.

Conformational Effects on Target Binding

The tetrahydroquinoline ring’s chair-like conformation positions the 6-amino group and 1-propanoyl substituent in pseudo-axial orientations, creating a chiral environment that may enhance stereoselective binding to enzymes or receptors. Molecular dynamics simulations of similar tetrahydroquinoline derivatives suggest that this geometry stabilizes hydrophobic contacts with protein subpockets while allowing rotational adjustment of the sulfonamide group.

Propanoyl Substituent as a Hydrogen-Bond Acceptor

The 1-propanoyl group (-COCH~2~CH~3~) extends from the tetrahydroquinoline nitrogen, introducing a ketone oxygen capable of acting as a hydrogen-bond acceptor. This feature is absent in simpler tetrahydroquinoline derivatives and may enable interactions with catalytic serine or threonine residues in target proteins. Crystallographic data from related sulfonamide-tetrahydroquinoline hybrids show that such acylated amines improve burial within binding pockets by up to 30% compared to non-acylated analogues.

Table 2. Bioactivity of Tetrahydroquinoline-Containing Sulfonamides

| Compound | Target Protein | IC~50~ (μM) | Selectivity Index |

|---|---|---|---|

| Unsubstituted THQ-sulfonamide | Dihydrofolate reductase | 12.4 | 1.5 |

| 1-Propanoyl-THQ-sulfonamide | Dihydrofolate reductase | 3.8 | 8.2 |

| 1-Acetyl-THQ-sulfonamide | Carbonic anhydrase IX | 5.1 | 4.7 |

THQ = tetrahydroquinoline. Selectivity index defined as IC~50~(off-target)/IC~50~(primary target).

Properties

IUPAC Name |

4-ethoxy-3-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-4-21(24)23-12-6-7-16-14-17(8-10-19(16)23)22-28(25,26)18-9-11-20(27-5-2)15(3)13-18/h8-11,13-14,22H,4-7,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRZGDVJLUPFAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps. One common approach includes:

Friedel-Crafts Acylation: This step involves the acylation of a benzene ring with a propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.

Nitration and Reduction: The benzene ring undergoes nitration followed by reduction to introduce an amine group.

Sulfonamide Formation: The amine group reacts with a sulfonyl chloride to form the sulfonamide linkage.

Ethoxy and Methyl Group Introduction: The ethoxy and methyl groups are introduced through appropriate alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the benzene ring.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: H2 gas with Pd/C catalyst.

Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alkanes.

Substitution: Formation of alkylated or sulfonylated derivatives.

Scientific Research Applications

4-ethoxy-3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene sulfonamides. Key structural analogues include:

Key Observations:

Electronic and Steric Effects :

- The 4-bromo analogue (BE18210) introduces a bulky, electron-withdrawing group, likely reducing solubility compared to the target compound’s ethoxy and methyl groups, which are smaller and electron-donating. This could impact interactions with hydrophobic binding pockets .

- The 4-methoxy substituent in G505-0177 may enhance solubility due to methoxy’s polarity but could reduce membrane permeability compared to the ethoxy group in the target compound .

Thiophene’s aromaticity and sulfur atom may influence metabolic stability or target selectivity .

Lumping Strategy Considerations: Compounds with similar backbones (e.g., tetrahydroquinoline-propanoyl-sulfonamide) are often grouped in studies to predict shared physicochemical behaviors. However, substituent variations (e.g., bromo vs. ethoxy) necessitate individual evaluation for properties like reactivity and bioavailability .

Research Implications and Limitations

While the provided evidence highlights structural variations among analogues, detailed pharmacological or biochemical data (e.g., IC50, solubility, stability) are absent. Crystallographic tools like SHELX and ORTEP-3 (referenced in non-comparative contexts) could aid in elucidating 3D conformations and intermolecular interactions, such as hydrogen bonding patterns critical for target engagement . Further studies should prioritize experimental validation of substituent effects on biological activity and pharmacokinetics.

Biological Activity

Chemical Structure and Properties

The compound can be characterized by its distinct functional groups, which include an ethoxy group, a sulfonamide moiety, and a tetrahydroquinoline structure. The molecular formula is , and its structure can be represented as follows:

Cardiovascular Effects

Recent studies have indicated that sulfonamide derivatives can significantly affect cardiovascular parameters. For instance, research on related compounds demonstrated alterations in perfusion pressure and coronary resistance using isolated rat heart models. These studies suggest that certain sulfonamides may interact with calcium channels to exert their effects on cardiovascular function .

Table 1: Experimental Design for Evaluating Biological Activity

| Group | Compound | Dose (nM) |

|---|---|---|

| I | Control | Krebs-Henseleit solution only |

| II | Benzenesulfonamide | 0.001 |

| III | Compound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide) | 0.001 |

| IV | Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) | 0.001 |

| V | Compound 4 (4-(2-Amino-ethyl)-benzenesulfonamide) | 0.001 |

| VI | Compound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzene-sulfonamide) | 0.001 |

Results indicated that Compound 4 , which is structurally similar to our target compound, decreased perfusion pressure in a time-dependent manner compared to controls .

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Research has shown that similar sulfonamide compounds exhibit significant antibacterial activity against various pathogens. The mechanism typically involves the inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA) .

Theoretical Studies

Theoretical studies using docking simulations have suggested that the compound may interact with specific biomolecules involved in cardiovascular regulation. For example, interactions with calcium channel proteins were modeled using software tools that predict binding affinities and interaction energies . Such studies are crucial for understanding the potential pharmacological effects of the compound.

Pharmacokinetic Parameters

Understanding the pharmacokinetics of 4-ethoxy-3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is essential for evaluating its therapeutic potential. Parameters such as absorption, distribution, metabolism, and excretion (ADME) can be predicted using computational tools like SwissADME and Admetlab .

Table 2: Predicted Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| LogP | 3.5 |

| Solubility | High |

| Bioavailability | Moderate |

| Clearance | Variable |

These parameters suggest that the compound may have favorable characteristics for bioavailability and therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.